5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
Description
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde is a pyrrole-based compound characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the phenyl ring attached to the pyrrole core. The aldehyde group at the 3-position of the pyrrole ring enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic pharmaceuticals or agrochemicals.
Structure
3D Structure
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-5-8(7-17)6-16-11/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVODVNBNIDQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid.
Reduction: 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules. Thus, 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde is explored for its potential in drug design and development.
Industry:
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde is largely dependent on its application. In drug development, the trifluoromethyl group can interact with various molecular targets, enhancing the compound’s binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
- Structure : Fluorine substituent at the 2-position of the phenyl ring.
- Molecular Weight : 189.19 g/mol (vs. ~255.18 g/mol for the trifluoromethyl analog).
- Synthesis: A one-step reaction using 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile with Raney nickel and a reducing agent under acidic conditions .
- Applications : Intermediate in organic synthesis (e.g., sulfonylation to generate derivatives like 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde ) .
- Key Differences: The -CF₃ group in the target compound increases lipophilicity and metabolic stability compared to the fluorine substituent.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structure : Pyrazole core with -CF₃ and chlorophenylsulfanyl groups.
- Molecular Weight: Not explicitly stated, but likely >300 g/mol due to additional substituents.
- Applications : Demonstrated in crystal structure studies for agrochemical design .
- Key Differences: Pyrazole vs. pyrrole core alters electronic properties (pyrazole is more electron-deficient).
Sulfonylated Derivatives
5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
- Structure : Pyrrole with fluorophenyl and pyridinylsulfonyl groups.
- CAS No.: 881677-11-8 .
- Synthesis : Sulfonylation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde using pyridine-3-sulfonyl chloride .
- Applications: Pharmaceutical intermediate (e.g., Vonoprazan Impurity 14) .
- Key Differences: Sulfonylation enhances solubility and target-binding affinity compared to non-sulfonylated analogs.
Pyrazole and Pyrrole Carbaldehydes with Complex Substituents
2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
- Structure : Pyrrole with -CF₃, methylsulfonylphenyl, and methyl groups.
- Molecular Weight : 407.41 g/mol .
- Applications : Likely used in high-value drug discovery due to its complex substituent profile.
- Key Differences :
- Methylsulfonyl group improves water solubility and metabolic stability.
- Steric bulk may reduce reactivity at the aldehyde position.
Comparative Analysis Table
Structure-Activity Relationships (SAR)
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and resistance to oxidative metabolism compared to halogens like fluorine .
- Sulfonylation: Introduces polar groups, improving solubility and target interaction (e.g., sulfonylated derivatives in Vonoprazan synthesis) .
- Core Heterocycle : Pyrrole derivatives generally exhibit greater aromatic stabilization than pyrazoles, influencing electronic properties and reaction pathways .
Biological Activity
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by various research findings and data tables.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a trifluoromethyl group on the phenyl moiety and an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 233.19 g/mol. The trifluoromethyl group enhances lipophilicity, which is crucial for its biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly as an inhibitor of protein kinases involved in cancer signaling pathways.
Antitumor Activity
The compound has shown promising antitumor properties by inhibiting key receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . These receptors are critical in cancer cell proliferation and survival. Studies have demonstrated that this compound forms stable complexes with these receptors, leading to reduced downstream signaling associated with tumor growth and metastasis .
Table 1: Summary of Antitumor Activity
| Compound | Target Receptor | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | EGFR, VEGFR | 10-15 | Inhibits receptor activation |
| MI-1 | EGFR | 5 | Similar binding mechanism |
| D1 | EGFR | 8 | Antioxidant properties |
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has been noted for its anti-inflammatory effects. It may reduce inflammation by inhibiting the activity of pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxicity of this compound against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The compound exhibited an IC50 value around 12 µM, indicating significant cytotoxicity compared to non-cancerous cell lines like MRC-5 .
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound binds effectively to protein kinases, stabilizing receptor complexes and preventing their activation, which is crucial for tumor progression .
Synthesis
The synthesis of this compound can be achieved through various organic reactions involving pyrrole derivatives and trifluoromethylated phenyl compounds. The synthetic route typically involves:
- Formation of the pyrrole ring via cyclization.
- Introduction of the trifluoromethyl group through electrophilic substitution.
- Aldehyde formation via oxidation reactions.
Q & A
Q. What analytical methods quantify trace impurities in bulk samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS are standard. For trifluoromethyl analogs, methods validated for pyrazole-carbaldehydes (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde) can be adapted, using C18 columns and acetonitrile/water gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
